molecular formula C13H10BrClFNO B2978570 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol CAS No. 416865-40-2

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

Cat. No.: B2978570
CAS No.: 416865-40-2
M. Wt: 330.58
InChI Key: SRGIFNJUTUTAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS: 416865-40-2) is a halogenated phenolic Schiff base derivative with the molecular formula C₁₃H₁₀BrClFNO and a molecular weight of 330.58 g/mol . Structurally, it features a brominated phenol core linked via a methylene bridge to a 3-chloro-4-fluoroaniline group. Its synthesis typically involves condensation of a brominated salicylaldehyde derivative with a substituted aniline under mild conditions .

Properties

IUPAC Name

4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGIFNJUTUTAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Scientific Research Applications

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol and analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -Br, -Cl, -F, -NHCH₂- C₁₃H₁₀BrClFNO 330.58 High halogen content; potential ligand for metal complexes. Coordination chemistry, bioactivity studies
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol -Br, -Cl (×2), -CH=N- C₁₃H₈BrCl₂NO 347.48 Intramolecular O-H⋯N hydrogen bond; crystallizes in monoclinic system (space group P2₁/c) . Crystal engineering, antimicrobial agents
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol -Br, -F (×3), -NHCH₂- C₁₃H₉BrF₃NO 332.12 High hydrophobicity (LogP = 4); planar structure with π-π stacking . Material science, drug design
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol -Br, -F, -CH₃, -OCH₃, -NHCH₂- C₁₅H₁₅BrFNO₂ 340.19 Methoxy group enhances solubility; used in synthesis of heterocyclic derivatives . Organic synthesis, fluorescence probes
(E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol -Br, -CH=N-thiazole C₁₀H₈BrN₂OS 285.15 Thiazole ring introduces π-conjugation; exhibits antimicrobial activity . Bioactive ligands, pharmaceuticals

Structural and Functional Insights

Halogen Substitution Effects: Bromine and chlorine atoms in the phenol ring enhance electrophilicity and intermolecular interactions (e.g., halogen bonding) . Fluorine substitution reduces metabolic degradation and increases lipophilicity, as seen in 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (LogP = 4) .

Hydrogen Bonding and Crystal Packing: Intramolecular O-H⋯N hydrogen bonds stabilize the Schiff base structure in 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, while weak C-H⋯O/Cl interactions govern its crystal packing . The title compound lacks methoxy groups but features a chloro-fluoroaniline moiety, which may influence its coordination geometry compared to 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol .

Biological Activity: Thiazole-containing derivatives like (E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol show enhanced antimicrobial activity due to the heterocyclic ring’s ability to disrupt microbial membranes .

Computational and Experimental Data

Property This compound (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol
Dipole Moment (μ) Not reported 5.12 D
Polarizability (α) Not reported 2.98 × 10⁻²³ cm³
Hyperpolarizability (β) Not reported 3.12 × 10⁻³⁰ esu
Crystal System Not reported Monoclinic (P2₁/c)

Biological Activity

4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of brominated phenolic derivatives which exhibit diverse biological properties, including antibacterial and antifungal activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrClFNO, with a molecular weight of 330.58 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure contributes to its unique chemical reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a study on related compounds demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 μg/mL . The structure-activity relationship (SAR) indicated that specific substitutions, such as halogenation, enhanced the antibacterial efficacy.

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
4-Bromo-2-{[(3-chloro-4-fluorophenyl)0.5 - 2.0MRSA
Tetracycline1.0Various Gram-positive bacteria
Erythromycin2.0Various Gram-positive bacteria
Ciprofloxacin1.5E. coli

Antifungal Activity

In addition to its antibacterial properties, this compound may exhibit antifungal activity. Research has shown that similar brominated phenolic compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species, with MIC values reported between 4 to 16 μg/mL . The presence of halogen groups is believed to play a crucial role in enhancing antifungal activity.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The bromine atom and the amino group are critical for binding affinity to bacterial enzymes or receptors, disrupting essential cellular processes such as protein synthesis and cell wall integrity.

Case Studies

  • Study on Structural Variants : A comparative study evaluated the antibacterial effects of various structurally related compounds, revealing that the introduction of halogens at specific positions significantly improved activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Review : A comprehensive pharmacological review summarized findings on benzimidazole derivatives, noting that compounds with similar structural motifs showed promising results against resistant strains of bacteria like MRSA and Mycobacterium tuberculosis .

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, and how can purity be ensured?

Answer:
The compound is typically synthesized via reductive amination between 4-bromo-2-hydroxybenzaldehyde and 3-chloro-4-fluoroaniline, followed by reduction with NaBH₄ or other borohydride reagents . Key considerations:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to remove unreacted precursors.
  • Purity validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity. Monitor by ¹H/¹³C NMR for structural integrity .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

  • X-ray crystallography: Resolve the 3D structure using SHELX software (single-crystal XRD, Cu-Kα radiation) to confirm bond angles, dihedral angles, and hydrogen bonding .
  • Spectroscopy: FTIR (amide N-H stretch ~3300 cm⁻¹, phenolic O-H ~3200 cm⁻¹) and Raman spectroscopy (C-Br stretch ~550 cm⁻¹) for functional group analysis. ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.3 ppm for -CH₂-NH-) and ¹³C NMR (δ 160–165 ppm for halogenated carbons) provide electronic environment details .

Basic: How can initial biological activity screening be designed for this compound?

Answer:

  • Antimicrobial assays: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition: Test against targets like COX-2 or tyrosine kinases via fluorometric/colorimetric assays (e.g., NADH-coupled reactions) .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular dynamics (MD): Simulate solvation effects (water/DMSO) using OPLS-AA force fields to model interactions with biological targets .

Advanced: How can mechanistic studies elucidate its bioactivity at the molecular level?

Answer:

  • Kinetic assays: Measure time-dependent inhibition (e.g., IC₅₀ shifts) to distinguish reversible vs. irreversible binding .
  • Isotope labeling: Use ¹⁸O or deuterated analogs to track metabolic pathways or hydrolysis intermediates via LC-MS/MS .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Answer:

  • Control variables: Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) .
  • Structural analogs: Compare activity of derivatives (e.g., replacing Br with Cl) to identify pharmacophores .
  • Data validation: Replicate experiments across labs and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to halogenated aromatic toxicity .
  • Waste disposal: Neutralize phenolic waste with 10% NaOH before incineration. Follow EPA guidelines for halogenated organics (40CFR423) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.